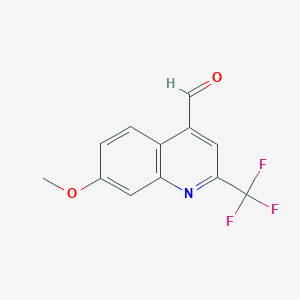
(4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-Methyl-1,4-diazepan-1-yl)phenyl)methanamin-hydrochlorid ist eine chemische Verbindung mit der Summenformel C14H23N3·HCl. Sie ist bekannt für ihre Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Die Verbindung zeichnet sich durch das Vorhandensein eines Diazepanrings aus, einem siebengliedrigen Ring mit zwei Stickstoffatomen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-(4-Methyl-1,4-diazepan-1-yl)phenyl)methanamin-hydrochlorid beinhaltet typischerweise die Reaktion von 4-Methyl-1,4-diazepan mit Benzylchlorid unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Natriumhydroxid durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Das Reaktionsgemisch wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt, um die reine Verbindung zu erhalten.
Industrielle Produktionsmethoden
In industrieller Umgebung beinhaltet die Produktion von (4-(4-Methyl-1,4-diazepan-1-yl)phenyl)methanamin-hydrochlorid die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft automatisierte Systeme zur präzisen Steuerung der Reaktionsparameter. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um seine Eignung für verschiedene Anwendungen sicherzustellen.
Analyse Chemischer Reaktionen
Reaktionstypen
(4-(4-Methyl-1,4-diazepan-1-yl)phenyl)methanamin-hydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen der Diazepanring durch die Einführung verschiedener Substituenten modifiziert werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Benzylchlorid in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung substituierter Diazepan-Derivate.
Wissenschaftliche Forschungsanwendungen
(4-(4-Methyl-1,4-diazepan-1-yl)phenyl)methanamin-hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: In der Untersuchung von Enzym-Interaktionen und Rezeptorbindung eingesetzt.
Medizin: Für seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen.
Industrie: Bei der Produktion von Pharmazeutika und Agrochemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von (4-(4-Methyl-1,4-diazepan-1-yl)phenyl)methanamin-hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielen wie Enzymen und Rezeptoren. Die Verbindung bindet an diese Ziele, moduliert ihre Aktivität und führt zu verschiedenen biologischen Wirkungen. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Zielmolekül ab.
Wirkmechanismus
The mechanism of action of (4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(4-(4-Methylpiperazin-1-yl)phenyl)methanamin: Ähnliche Struktur, enthält aber einen Piperazinring anstelle eines Diazepanrings.
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamin-hydrochlorid: Enthält einen Tetrazinring, unterscheidet sich in der Stickstoffanordnung.
Einzigartigkeit
(4-(4-Methyl-1,4-diazepan-1-yl)phenyl)methanamin-hydrochlorid ist aufgrund seines Diazepanrings einzigartig, der spezifische chemische und biologische Eigenschaften verleiht. Dieses Strukturmerkmal unterscheidet es von anderen ähnlichen Verbindungen und trägt zu seinen spezifischen Anwendungen in verschiedenen Bereichen bei.
Eigenschaften
Molekularformel |
C13H22ClN3 |
|---|---|
Molekulargewicht |
255.79 g/mol |
IUPAC-Name |
[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N3.ClH/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13;/h3-6H,2,7-11,14H2,1H3;1H |
InChI-Schlüssel |
BCFXMNIGHRPWPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11860751.png)
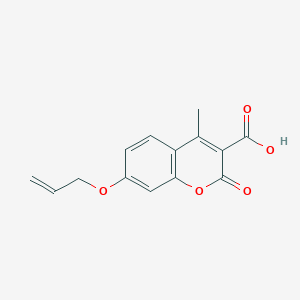
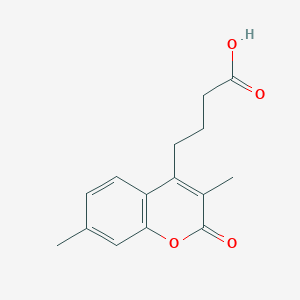
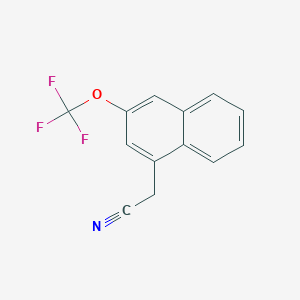
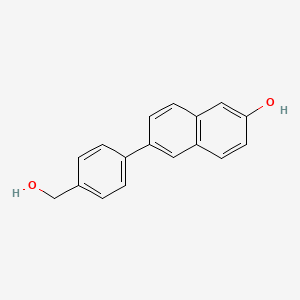
![Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11860792.png)
![9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11860795.png)

![6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11860807.png)
![Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11860813.png)
